
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester typically involves the esterification of benzoic acid derivatives with 3-(1H-pyrrol-1-yl)propyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The benzoyl and pyrrole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester involves its interaction with molecular targets and pathways. The benzoyl and pyrrole groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrrol-1-yl)benzoic acid: A related compound with similar structural features but different functional groups.
4-(1H-Pyrrol-1-yl)benzoic acid: Another derivative with a pyrrole ring, differing in the position of the substituent.
Uniqueness
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester is unique due to its combination of benzoyl and pyrrole groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
599199-21-0 |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-pyrrol-1-ylpropyl 3-benzoylbenzoate |
InChI |
InChI=1S/C21H19NO3/c23-20(17-8-2-1-3-9-17)18-10-6-11-19(16-18)21(24)25-15-7-14-22-12-4-5-13-22/h1-6,8-13,16H,7,14-15H2 |
Clave InChI |
XPOHHUDYNPOFLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OCCCN3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


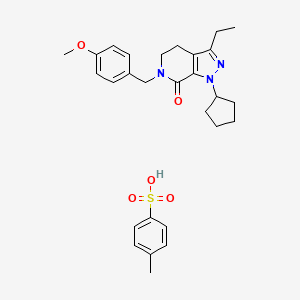
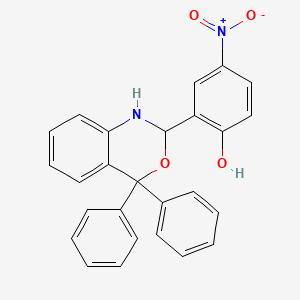
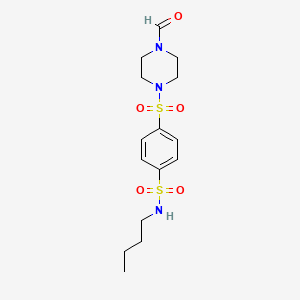
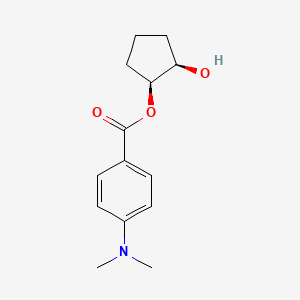
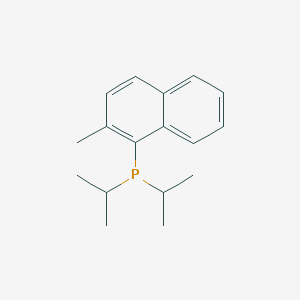
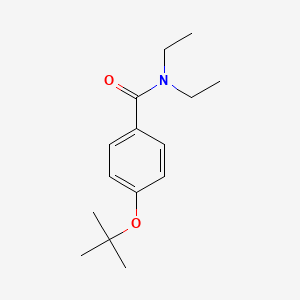
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
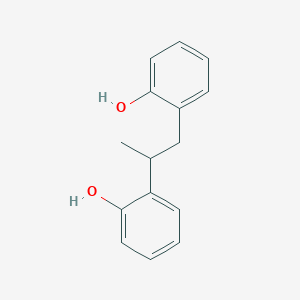
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)
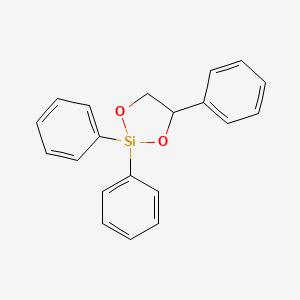
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
